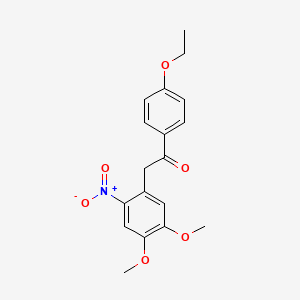![molecular formula C18H22O3 B5864600 8-methyl-7-[(3-methyl-2-buten-1-yl)oxy]-4-propyl-2H-chromen-2-one](/img/structure/B5864600.png)
8-methyl-7-[(3-methyl-2-buten-1-yl)oxy]-4-propyl-2H-chromen-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
8-methyl-7-[(3-methyl-2-buten-1-yl)oxy]-4-propyl-2H-chromen-2-one, also known as flavokawain A (FKA), is a naturally occurring chalcone found in the kava plant (Piper methysticum). FKA has gained attention due to its potential applications in various scientific research fields, including cancer research, anti-inflammatory therapy, and microbial resistance.
Mecanismo De Acción
FKA exerts its anti-cancer effects through various mechanisms, including the inhibition of NF-kB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling, which is involved in inflammation and cancer progression. FKA also induces the expression of pro-apoptotic proteins and inhibits the expression of anti-apoptotic proteins, leading to cancer cell death.
Biochemical and Physiological Effects:
Apart from its anti-cancer properties, FKA has also been found to possess anti-inflammatory and antimicrobial activities. FKA can inhibit the production of pro-inflammatory cytokines and chemokines, reducing inflammation in various tissues. FKA has also been found to possess antimicrobial properties against various bacterial and fungal strains.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using FKA in lab experiments include its natural origin, low toxicity, and ease of synthesis. However, the limitations include the low solubility of FKA in water, which can affect its bioavailability and efficacy.
Direcciones Futuras
Further research is needed to fully understand the potential applications of FKA in various scientific research fields. Some possible future directions include:
1. Investigating the potential use of FKA in combination with other anti-cancer agents to enhance its efficacy and reduce toxicity.
2. Studying the pharmacokinetics and pharmacodynamics of FKA to optimize its dosing and administration.
3. Exploring the potential use of FKA in the treatment of other diseases, such as neurodegenerative disorders and autoimmune diseases.
4. Investigating the molecular mechanisms underlying the anti-inflammatory and antimicrobial activities of FKA.
5. Developing novel methods for the synthesis and purification of FKA to improve its bioavailability and efficacy.
In conclusion, FKA is a natural compound with potential applications in various scientific research fields. Its anti-cancer, anti-inflammatory, and antimicrobial properties make it a promising candidate for further research and development.
Métodos De Síntesis
FKA can be synthesized from the roots of the kava plant through various methods, including solvent extraction, chromatography, and chemical synthesis. The most common method involves the extraction of the kava roots with organic solvents, followed by purification using chromatography techniques.
Aplicaciones Científicas De Investigación
FKA has been extensively studied for its potential anti-cancer properties. Research has shown that FKA can induce apoptosis (programmed cell death) in various cancer cell lines, including breast, prostate, and colon cancer cells. FKA has also been found to inhibit the growth and metastasis of cancer cells by targeting different signaling pathways involved in cancer progression.
Propiedades
IUPAC Name |
8-methyl-7-(3-methylbut-2-enoxy)-4-propylchromen-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22O3/c1-5-6-14-11-17(19)21-18-13(4)16(8-7-15(14)18)20-10-9-12(2)3/h7-9,11H,5-6,10H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODLHRUSTVCUNCT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC(=O)OC2=C1C=CC(=C2C)OCC=C(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-methyl-N-{[(3-methylphenyl)amino]carbonothioyl}-3-nitrobenzamide](/img/structure/B5864521.png)
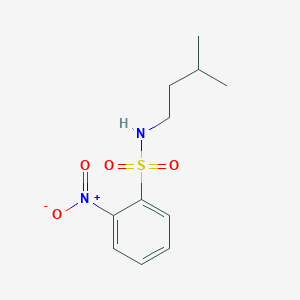
![4-isopropoxy-N-[3-(trifluoromethyl)phenyl]benzamide](/img/structure/B5864553.png)
![{5-bromo-2-[(4-chlorobenzyl)oxy]phenyl}methanol](/img/structure/B5864568.png)
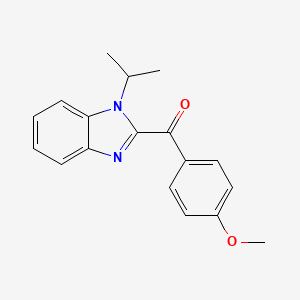
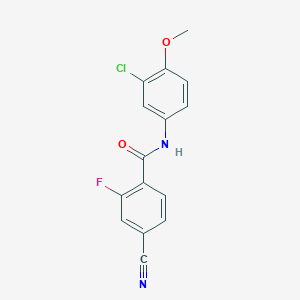
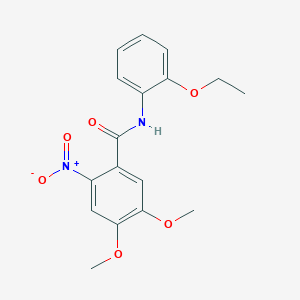
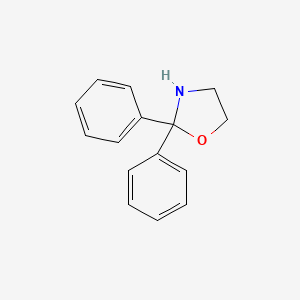
![ethyl [2-({[(2,2-dimethylpropanoyl)amino]carbonothioyl}amino)-1,3-thiazol-4-yl]acetate](/img/structure/B5864597.png)
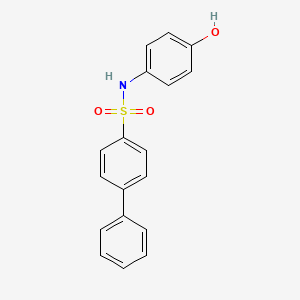
![2-[(2-chloro-6-fluorobenzyl)thio]acetamide](/img/structure/B5864602.png)
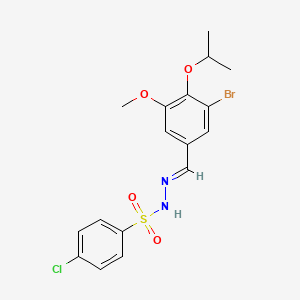
![ethyl 2-[(2-methyl-3-furoyl)amino]benzoate](/img/structure/B5864616.png)
